molecular formula C16H24N2OS B1620797 N-[(Dibutylamino)thioxomethyl]-benzamide CAS No. 68141-55-9

N-[(Dibutylamino)thioxomethyl]-benzamide

Cat. No. B1620797
CAS RN: 68141-55-9
M. Wt: 292.4 g/mol
InChI Key: CRZCQVXNPTXOMF-UHFFFAOYSA-N
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Description

N-[(Dibutylamino)thioxomethyl]-benzamide (DBMTB) is a thiosemicarbazone derivative . It finds applications as a reactive component in various organic synthesis reactions. The molecular formula for DBMTB is C16H24N2OS , with a molecular weight of approximately 292.4 g/mol 1.



Synthesis Analysis

The synthesis of DBMTB involves the reaction of benzoyl chloride with dibutylamine to form the benzamide backbone. Subsequently, thiosemicarbazide is added to the benzamide, leading to the formation of the thiosemicarbazone derivative. The overall synthetic pathway may involve several steps, purification, and characterization1.



Molecular Structure Analysis

DBMTB’s molecular structure consists of a benzene ring (benzamide moiety) attached to a thioxomethyl group via a nitrogen atom. The dibutylamino group is also linked to the benzene ring. The thioxomethyl group imparts reactivity and contributes to its chemical properties1.



Chemical Reactions Analysis

DBMTB can participate in various chemical reactions, including:



  • Condensation Reactions : DBMTB can undergo condensation reactions with aldehydes or ketones to form thiosemicarbazones.

  • Metal Complex Formation : The thioxomethyl group can coordinate with metal ions, leading to the formation of metal complexes.

  • Redox Reactions : DBMTB may participate in redox processes due to the presence of sulfur and nitrogen atoms in its structure.



Physical And Chemical Properties Analysis


  • Appearance : DBMTB is typically a solid compound.

  • Solubility : It is soluble in organic solvents like chloroform, methanol, and acetone.

  • Melting Point : The melting point of DBMTB falls within a specific range.

  • Stability : DBMTB is stable under certain conditions but may degrade upon exposure to light, heat, or moisture.


Safety And Hazards


  • Toxicity : As with any chemical compound, DBMTB should be handled with care. It may exhibit toxicity, especially if ingested or inhaled.

  • Safety Precautions : Proper lab safety protocols, including protective gear, ventilation, and containment, are essential when working with DBMTB.


Future Directions

Research on DBMTB could explore:



  • Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

  • Metal Complexes : Study its coordination chemistry with various metal ions.

  • Drug Development : Assess its suitability as a lead compound for drug development.


properties

IUPAC Name

N-(dibutylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCQVXNPTXOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376208
Record name N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Dibutylamino)thioxomethyl]-benzamide

CAS RN

68141-55-9
Record name N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 36.93 g (380 mmol) of potassium thiocyanate in 600 ml of acetone was added dropwise over 15 mins, 53.42 g (380 mmol) of benzoyl chloride. The resultant mixture was heated at reflux for 20 mins. To this mixture was added over 10 mins, 51.70 g (400 mmol) of dibutylamine. The mixture was stirred for 3 hrs and poured into a solution of 100 ml of concentrated HCl and 800 ml of ice. The yellow solid precipitate was collected, washed with water and recrystallized from isopropanol. The white solid was collected and dried to give 70.12 g of product (63.1% yield); mp: 90-93° C. The NMR spectrum was consistent with the proposed structure. Anal. Calcd. for C16H24N2OS: C, 65.7; H, 8.3; N, 9.6; S, 11.0. Found: C, 65.84; H, 8.25; N, 9.61; S, 10.7.
Quantity
36.93 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
53.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51.7 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Five
Yield
63.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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